Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow processes to enhance safety and efficiency. For example, a metal-free process using ethyl glycinate hydrochloride as the starting material has been developed for the preparation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ethyl 5-acetyl-1H-pyrazole-3-carboxylate: Lacks the methoxyphenylmethyl group, which may result in different biological activities and applications.
3,5-Dimethylpyrazole: A simpler pyrazole derivative with different chemical properties and reactivity.
1-Phenyl-3-methyl-5-pyrazolone:
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-16(20)15-9-14(11(2)19)17-18(15)10-12-6-5-7-13(8-12)21-3/h5-9H,4,10H2,1-3H3 |
InChI Key |
QMLRJQGARSUBRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC(=CC=C2)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.